3-(2-Thienyl)acryloyl chloride
Overview
Description
3-(2-Thienyl)acryloyl chloride is an organic compound with the molecular formula C₇H₅ClOS and a molecular weight of 172.63 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and industrial applications due to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Thienyl)acryloyl chloride can be synthesized through the reaction of 3-(2-thienyl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ . The reaction typically occurs under reflux conditions, where the acid chloride is formed by the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to ensure efficient and safe synthesis . The use of continuous flow reactors allows for better control of reaction conditions, minimizing the formation of side products and ensuring high yields.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Thienyl)acryloyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: Can participate in addition reactions with compounds containing nucleophilic sites.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form amides under mild conditions.
Alcohols: Reacts with alcohols in the presence of a base such as triethylamine to form esters.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Scientific Research Applications
3-(2-Thienyl)acryloyl chloride is widely used in scientific research due to its reactivity and ability to form various derivatives. Some applications include:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Utilized in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Thienyl)acryloyl chloride involves nucleophilic addition-elimination reactions. The compound’s carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product .
Comparison with Similar Compounds
Acryloyl chloride: Similar in structure but lacks the thiophene ring, making it less versatile in certain reactions.
Methacryloyl chloride: Contains a methyl group, which affects its reactivity and applications.
Uniqueness: 3-(2-Thienyl)acryloyl chloride is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and materials with specific electronic characteristics .
Properties
IUPAC Name |
(E)-3-thiophen-2-ylprop-2-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClOS/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPKHEMQDJRRIE-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460446 | |
Record name | 3-(2-THIENYL)ACRYLOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28424-61-5 | |
Record name | 3-(2-THIENYL)ACRYLOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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